molecular formula C9H8BrN3S B1303279 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine CAS No. 886360-55-0

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine

Cat. No.: B1303279
CAS No.: 886360-55-0
M. Wt: 270.15 g/mol
InChI Key: KUTYUJWSFOAFHN-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-bromothiophene group at position 4 and a methyl group at position 4. Its structure combines aromatic thiophene and pyrimidine moieties, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom at the 3-position of the thiophene ring enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization .

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTYUJWSFOAFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377161
Record name 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-55-0
Record name 4-(3-Bromo-2-thienyl)-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with arylboronic acids yield various aryl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with various molecular targets. The compound’s bromothiophene moiety can engage in π-π interactions, while the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Bromophenyl Pyrimidin-2-amines

Compounds with bromine at different positions on the phenyl ring exhibit distinct physicochemical properties. For example:

  • 4-(2-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (15) :
    • HRMS : m/z 279.1243 (calc. 279.1240) .
    • IR : NH stretches at 3431 cm⁻¹ and 3304 cm⁻¹, with pyridine and pyrimidine ring vibrations at 1634 cm⁻¹ and 1564 cm⁻¹ .
  • 4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (16) :
    • HRMS : m/z 279.1242 (calc. 279.1240) .
    • IR : NH stretches at 3326 cm⁻¹ and 3186 cm⁻¹, with altered ring vibrations (1642 cm⁻¹) due to meta-substitution .

The para-bromo analog (4-(4-bromophenyl)-6-methylpyrimidin-2-amine ) has a CAS number 792942-45-1 and a molecular weight of 293.13 g/mol. Its safety profile includes GHS-compliant handling guidelines, though toxicity data are unspecified .

Fluorophenyl Analogs

Fluorine substitution reduces steric bulk and alters electronic properties. For instance:

  • 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine :
    • CAS : 913322-50-6 .
    • Fluorine’s electron-withdrawing effect increases reactivity in nucleophilic substitutions compared to bromine .

Heterocyclic Variations

Thiophene vs. Pyridine/Piperazine Derivatives

  • 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine :
    • CAS : 396-63-4; trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine :
    • Incorporates a piperazine ring (CAS: 873839-03-3), likely improving solubility and CNS penetration for neurological applications .

Chlorinated Derivatives

  • 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine :
    • Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance in catalytic reactions. DFT studies on similar compounds suggest chlorine’s electron-withdrawing nature lowers frontier molecular orbital (FMO) energy gaps, enhancing reactivity .

Data Tables

Table 1. Structural and Spectral Comparison of Selected Pyrimidin-2-amines

Compound Name Substituents Molecular Weight (g/mol) HRMS (m/z) Key IR Peaks (cm⁻¹) Notable Properties
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine 3-Br-thiophene, 6-CH₃ 284.13 N/A NH: ~3200-3400 (estimated) Suzuki coupling stability
4-(4-Bromophenyl)-6-methylpyrimidin-2-amine 4-Br-phenyl, 6-CH₃ 293.13 N/A N/A GHS-compliant safety
4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine 3-F-phenyl, 6-CH₃ 217.22 N/A N/A Enhanced reactivity
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine 2-thiophene, 6-CF₃ 259.23 N/A N/A High lipophilicity

Biological Activity

4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrN3SC_9H_8BrN_3S and a molecular weight of 270.15 g/mol. Its structure consists of a pyrimidine ring substituted with a bromothiophene moiety and a methyl group, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target. The bromothiophene moiety enhances binding affinity and specificity towards certain receptors and enzymes, contributing to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anti-cancer properties and may function as an enzyme inhibitor involved in critical disease pathways. Its efficacy has been evaluated in various biological contexts, including:

  • Anti-cancer Activity : Investigations have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating conditions like inflammation or cancer .

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism involved cell cycle arrest and induction of apoptotic pathways .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on various kinases. It showed promising results against specific targets associated with cancer proliferation, indicating its potential as a lead compound for drug development .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-(5-Bromo-2-thienyl)-6-methylpyrimidin-2-amineSimilar bromothiophene substitutionDifferent position of brominationModerate anticancer activity
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amineDifferent thiophene substitutionN-methyl group additionLow enzyme inhibition
4-(3-bromothiophen-5-yl)-6-methylpyrimidin-2-aminesVariation in thiophene positionPotentially different biological activityHigh cytotoxicity against specific cell lines

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of specific substitutions in drug design.

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